![molecular formula C23H30N4O2 B5645126 2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5645126.png)
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Synthesis Analysis
- The synthesis of related 2,4-diazaspiro[5.5]undecane derivatives often involves Michael addition reactions or cyclization processes. For example, a divergent synthesis of diazaspiro[5.5]undecanes has been described, where the key step is a Michael addition of a lithium enolate to a tetrasubstituted olefin acceptor (Yang et al., 2008).
Molecular Structure Analysis
- The molecular structure of similar compounds has been studied using methods like X-ray crystallography and NMR spectroscopy. For instance, crystallographic analysis of a diazaspiro[5.5]undecane derivative showed a specific conformation and highlighted intermolecular hydrogen bonding (Peori et al., 1998).
Chemical Reactions and Properties
- The chemical reactivity of diazaspiro[5.5]undecane derivatives can vary based on their functional groups. Some studies focus on their reaction with other chemicals, leading to the formation of novel compounds with unique properties (Glister et al., 2004).
Physical Properties Analysis
- The physical properties of these compounds can be influenced by their molecular structure. For example, the thermodynamic properties of a related diazaspiro[5.5]undecane compound were studied, revealing insights into its nature (Zeng et al., 2021).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are often studied through synthetic pathways and reaction mechanisms. For instance, the synthesis and characterization of bis-triazenes, a class involving diazaspiro[5.5]undecanes, provided insights into the compound's chemical behavior and properties (Peori et al., 1998).
properties
IUPAC Name |
2-[2-(1H-imidazol-5-yl)ethyl]-9-[2-(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-18-4-2-3-5-19(18)14-22(29)26-12-9-23(10-13-26)8-6-21(28)27(16-23)11-7-20-15-24-17-25-20/h2-5,15,17H,6-14,16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBGMFLNJWFIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1H-imidazol-4-yl)ethyl]-9-[(2-methylphenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one |
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